1-Bromocyclopentane-1-carbonyl chloride
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Overview
Description
1-Bromocyclopentane-1-carbonyl chloride (BCPC) is an organobromine compound that has been studied for its potential synthetic and scientific research applications. It is a versatile reagent used in a variety of synthetic processes, and it is also used for its biochemical and physiological effects. In
Scientific Research Applications
Catalytic Reduction Applications
1-Bromocyclopentane-1-carbonyl chloride is used in catalytic processes. For instance, it has been involved in the conjugate reduction of α,β-unsaturated carbonyl compounds using a copper carbene complex. This process is significant for the 1,4-reduction of tri- and tetrasubstituted α,β-unsaturated esters and cyclic enones, demonstrating its utility in synthetic organic chemistry (Jurkauskas, Sadighi, & Buchwald, 2003).
Radical Reaction Promoter
It has been used as a radical reaction promoter in cobalt-catalyzed intermolecular styrylation reactions of alkyl halides, showcasing its versatility in promoting radical reaction mechanisms and serving as a key component in the synthesis of complex organic molecules (Affo et al., 2006).
Reformatsky Reaction
The compound has been a key reactant in the Reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides and their N-methyl derivatives, leading to the synthesis of complex molecular structures like 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. This demonstrates its significance in synthetic strategies for constructing complex and biologically relevant molecules (Kirillov, Nikiforova, & Shurov, 2014).
Solvolysis Studies
1-Bromocyclopentane-1-carbonyl chloride has been studied in the context of solvolysis reactions, particularly focusing on carbamoyl chlorides. These studies are pivotal for understanding reaction mechanisms and kinetics, as well as for applications in synthesizing a variety of chemical compounds (D’Souza & Kevill, 2016).
Electrosynthesis
It plays a role in the electrosynthesis of complex molecules, such as in the catalytic reduction and intramolecular cyclization of haloalkynes, highlighting its utility in electrochemical synthesis processes (Ischay, Mubarak, & Peters, 2006).
Mechanism of Action
Target of action
The primary targets of halogenated carbonyl compounds like 1-Bromocyclopentane-1-carbonyl chloride are often nucleophilic sites in biological molecules. These can include the oxygen atoms in proteins’ carbonyl groups, nitrogen atoms in amine groups, or sulfur atoms in thiol groups .
Mode of action
Halogenated carbonyl compounds can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom bonded to the halogen (bromine in this case). This leads to the departure of the halogen as a leaving group .
Biochemical pathways
Halogenated compounds can participate in various biochemical reactions, potentially leading to the modification of biomolecules and affecting their function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the reactivity and stability of 1-Bromocyclopentane-1-carbonyl chloride .
properties
IUPAC Name |
1-bromocyclopentane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClO/c7-6(5(8)9)3-1-2-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUSSDLMLYFONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclopentane-1-carbonyl chloride |
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